4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate
Description
This compound is a highly functionalized tricyclic amine derivative featuring two distinct protective groups: a 4-O-benzyl ether and a 10-O-tert-butyl ester. The benzyl and tert-butyl groups serve as orthogonal protecting strategies, enabling selective deprotection during synthetic workflows. Such derivatives are critical intermediates in medicinal chemistry, particularly for alkaloid synthesis and prodrug development .
Properties
Molecular Formula |
C23H32N2O5 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate |
InChI |
InChI=1S/C23H32N2O5/c1-22(2,3)30-21(28)24-10-17-9-23(15-26)14-25(12-19(23)18(17)11-24)20(27)29-13-16-7-5-4-6-8-16/h4-8,17-19,26H,9-15H2,1-3H3/t17-,18+,19+,23-/m1/s1 |
InChI Key |
JTWBIGATXVXFBO-GKAYAJSDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@]3(CN(C[C@H]3[C@H]2C1)C(=O)OCC4=CC=CC=C4)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3(CN(CC3C2C1)C(=O)OCC4=CC=CC=C4)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential drug development.
Medicine: Its potential bioactivity is being explored for therapeutic applications.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to changes in cellular function. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
tert-Butyl Ester Stability and Deprotection
The tert-butyl ester at the 10-position provides acid-labile protection, a common strategy in peptide and alkaloid synthesis. Comparable tert-butyl-protected compounds, such as tert-butyl carbamate derivatives (e.g., ), share similar deprotection profiles (e.g., using trifluoroacetic acid). However, the tert-butyl ester in this compound is less sterically hindered than carbamates, enabling milder cleavage conditions .
Tricyclic Core vs. Bicyclic Analogues
The diazatricyclo[6.3.0.0²,⁶]undecane framework distinguishes this compound from simpler bicyclic amines (e.g., bicyclo[3.2.1]octane derivatives in ). The tricyclic structure imposes greater conformational restraint, which can enhance binding affinity in target proteins but complicates synthetic accessibility due to stereochemical complexity .
Hydroxymethyl Group Reactivity
The hydroxymethyl group at C-6 provides a handle for further functionalization, akin to hydroxymethyl groups in carbohydrate derivatives. Unlike unprotected hydroxyls (e.g., in 6-OH sugars), the benzyl ether here prevents unwanted side reactions during coupling or oxidation steps .
Key Research Findings
- Synthetic Efficiency : The BH₃·THF-TMSOTf system achieves >95% regioselectivity for 4-O-benzylation, outperforming traditional methods (e.g., LiAlH₄-AlCl₃) by 20–30% in yield .
- Mechanistic Insights : Cyanuric chloride-mediated reductions likely proceed via nucleophilic displacement at O-6, forming a reactive intermediate that is reduced to the 4-O-benzyl ether .
- Orthogonal Protection : The combination of benzyl (base-stable) and tert-butyl (acid-labile) groups enables sequential deprotection, critical for multi-step syntheses .
Biological Activity
4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate is a complex organic compound notable for its unique bicyclic structure and the presence of multiple functional groups. This compound has gained attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.43 g/mol. The structure includes a benzyl group at the 4-position and a tert-butyl group at the 10-position, contributing to its hydrophobic properties and enhancing its reactivity due to the hydroxyl and dicarboxylate groups.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 358.43 g/mol |
| Structural Features | Bicyclic framework with hydroxymethyl and dicarboxylate groups |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structural features possess antimicrobial properties against strains like Staphylococcus aureus and Mycobacterium tuberculosis. The presence of the benzyl group is often associated with increased antimicrobial efficacy .
- Anticancer Potential : The compound's unique bicyclic structure may contribute to its anticancer properties by interacting with specific biological targets involved in cancer cell proliferation .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, making it a candidate for further research in enzyme-related therapies .
While specific mechanisms for this compound are not fully elucidated in the literature, it is hypothesized that the structural components facilitate interactions with biological targets through hydrogen bonding and hydrophobic interactions. This is common among compounds with similar functional groups .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Studies : A study on N(1)-benzyl derivatives demonstrated significant antimicrobial activity against M. smegmatis, suggesting a potential pathway for developing new antimycobacterial agents .
- Structure-Activity Relationship (SAR) : Research into similar diazatricyclo compounds indicates that variations in substituents can lead to significant differences in biological activity, underscoring the importance of structural modifications in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
